4-(1-Aminoethyl)-2-fluorophenol hydrobromide
Overview
Description
4-(1-Aminoethyl)-2-fluorophenol hydrobromide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an aminoethyl group attached to a fluorophenol ring, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminoethyl group to a fluorophenol ring. One common method involves the reaction of 2-fluorophenol with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the aminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional steps for purification and crystallization to obtain the hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Aminoethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorophenol ring can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)phenol hydrobromide
- 2-Fluoro-4-(1-aminoethyl)phenol
- 4-(1-Aminoethyl)-3-fluorophenol
Uniqueness
4-(1-Aminoethyl)-2-fluorophenol hydrobromide is unique due to the specific positioning of the aminoethyl and fluorine groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(1-aminoethyl)-2-fluorophenol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.BrH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGDWPPYWJQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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